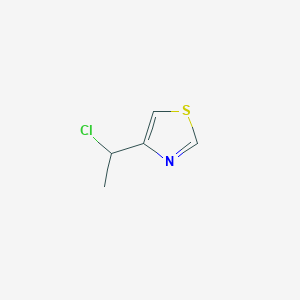

4-(1-chloroethyl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3364-77-0 |

|---|---|

Molecular Formula |

C5H6ClNS |

Molecular Weight |

147.63 g/mol |

IUPAC Name |

4-(1-chloroethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H6ClNS/c1-4(6)5-2-8-3-7-5/h2-4H,1H3 |

InChI Key |

VPDBUCBSTDRGPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 1 Chloroethyl 1,3 Thiazole

Established and Classical Synthetic Routes to 4-(1-chloroethyl)-1,3-thiazole

Classical methods for the synthesis of thiazoles have been well-established for over a century and offer robust, albeit sometimes lengthy, pathways to a wide variety of derivatives. These routes typically involve the formation of the thiazole (B1198619) ring from acyclic precursors or the modification of existing thiazole scaffolds.

Condensation Reactions for Thiazole Ring Formation Utilizing Relevant Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. youtube.comresearchgate.netorganic-chemistry.org This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a key precursor would be an α-haloketone bearing the 1-chloroethyl moiety at the carbonyl carbon.

A plausible α-haloketone for this purpose is 1,3-dichloro-2-butanone . The reaction of this diketone with a simple thioamide, such as thioformamide, would theoretically yield the target molecule. The general mechanism for the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| 1,3-dichloro-2-butanone | Thioformamide | This compound | Hantzsch Thiazole Synthesis |

While the direct use of 1,3-dichloro-2-butanone is a direct approach, the synthesis and stability of this precursor must be considered. An alternative, and often more practical, approach involves using a more stable α-haloketone and introducing the chloro functionality at a later stage.

Strategies for the Introduction of the 1-chloroethyl Moiety

A common and versatile strategy for introducing the 1-chloroethyl group onto the 4-position of the thiazole ring involves a multi-step sequence starting from a readily available precursor like 4-acetyl-1,3-thiazole. This approach separates the thiazole ring formation from the introduction of the reactive chloroethyl group.

The synthetic sequence would be as follows:

Synthesis of 4-acetyl-1,3-thiazole: This can be achieved through a Hantzsch synthesis using 3-chloro-2,4-pentanedione and thioformamide.

Reduction of the acetyl group: The ketone functionality of 4-acetyl-1,3-thiazole can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)-1,3-thiazole. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Chlorination of the alcohol: The resulting 4-(1-hydroxyethyl)-1,3-thiazole can then be converted to the target compound, this compound, through a nucleophilic substitution reaction. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this conversion, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. sid.irresearchgate.netmasterorganicchemistry.com

| Starting Material | Intermediate | Final Product | Key Transformations |

| 4-acetyl-1,3-thiazole | 4-(1-hydroxyethyl)-1,3-thiazole | This compound | 1. Reduction of ketone |

| 2. Chlorination of alcohol |

Advanced and Modern Synthetic Strategies for this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods that can offer more direct and efficient routes to functionalized heterocyclic compounds. These methods often involve transition metal-catalyzed reactions that enable the direct functionalization of C-H bonds.

Catalytic Synthesis Approaches

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While often used for the synthesis of aryl- or vinyl-substituted thiazoles, these methods can be adapted to introduce precursors for the 1-chloroethyl group.

A potential strategy would involve the synthesis of a 4-halothiazole, such as 4-bromothiazole (B1332970), which can then undergo a variety of palladium- or copper-catalyzed coupling reactions. acs.org For instance, a Heck reaction between 4-bromothiazole and ethylene (B1197577) could, in principle, yield 4-vinyl-1,3-thiazole. Subsequent hydrochlorination of the vinyl group would then afford the desired this compound.

More advanced and direct approaches involve the C-H functionalization of the thiazole ring itself. Research has shown that the regioselectivity of C-H activation on the thiazole ring can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov Palladium catalysts have been shown to direct functionalization to the C2, C4, and C5 positions. nih.govresearchgate.net While direct C-H chloroethylation has not been extensively reported, the introduction of a vinyl or acetyl group at the C4-position via a C-H activation strategy, followed by the transformations described in section 2.1.2, represents a modern and potentially more atom-economical approach.

The development of copper-catalyzed C-H functionalization reactions has also provided new avenues for the synthesis of substituted thiazoles. rsc.org These methods can offer different reactivity and selectivity profiles compared to palladium-catalyzed systems.

| Strategy | Key Reaction | Precursor | Subsequent Steps |

| Cross-Coupling | Heck Reaction | 4-bromothiazole | Hydrochlorination of 4-vinyl-1,3-thiazole |

| C-H Functionalization | Pd- or Cu-catalyzed C-H Vinylation | 1,3-Thiazole | Hydrochlorination of 4-vinyl-1,3-thiazole |

| C-H Functionalization | Pd- or Cu-catalyzed C-H Acetylation | 1,3-Thiazole | Reduction and Chlorination |

The efficiency of these catalytic approaches depends heavily on the development of highly active and selective catalyst systems. While potentially offering shorter synthetic routes, challenges such as catalyst cost, ligand synthesis, and optimization of reaction conditions need to be considered.

Organocatalytic and Asymmetric Catalytic Routes to Chiral this compound

The development of synthetic routes to enantiomerically pure chiral compounds is a significant focus of modern organic chemistry. For a molecule like this compound, the stereocenter at the chloroethyl group presents an opportunity for asymmetric synthesis. While specific organocatalytic or asymmetric catalytic methods for this exact molecule are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied based on methodologies developed for structurally similar compounds.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, and chiral amines are prominent examples of organocatalysts that could potentially be employed. For instance, a chiral phosphoric acid could protonate the nitrogen of an imine precursor to the thiazole, creating a chiral environment that directs the stereoselective addition of a nucleophile.

Another plausible approach is the asymmetric reduction of a ketone precursor, such as 4-(1-oxoethyl)-1,3-thiazole, using a chiral catalyst. This could involve transfer hydrogenation with a chiral ruthenium or rhodium complex, or a hydrosilylation reaction catalyzed by a chiral transition-metal complex. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

Furthermore, the asymmetric alkylation of a nucleophilic thiazole precursor could also be envisioned. A prochiral thiazole derivative could be reacted with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex to induce stereoselectivity at the newly formed stereocenter.

Table 1: Representative Organocatalysts and Their Potential Application in Asymmetric Synthesis

| Catalyst Type | Example Catalyst | Potential Application for Chiral this compound Synthesis |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Asymmetric reduction of a ketone precursor or activation of an imine intermediate. |

| Chiral Amine | Proline and its derivatives | Asymmetric α-functionalization of a carbonyl precursor to the chloroethyl side chain. |

| Chiral (Thio)urea | Takemoto's catalyst | Activation of electrophiles for asymmetric addition of a thiazole nucleophile. |

| Cinchona Alkaloids | Quinine or Quinidine derivatives | Asymmetric conjugate addition or phase-transfer catalysis. |

Biocatalytic Transformations and Enzymatic Synthesis Prospects

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While specific enzymatic routes to this compound have not been detailed in current research, several classes of enzymes hold promise for its chiral synthesis.

One of the most promising approaches would be the kinetic resolution of a racemic mixture of this compound. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and their derivatives. A lipase (B570770) could be employed to selectively acylate or hydrolyze one enantiomer of a precursor alcohol, 4-(1-hydroxyethyl)-1,3-thiazole, which could then be converted to the desired chloro-derivative, leaving the other enantiomer of the alcohol unreacted. This would allow for the separation of the two enantiomers.

Another potential biocatalytic strategy involves the use of halogenating enzymes. Halogenases are capable of regioselective and sometimes stereoselective halogenation of organic substrates. While their application in the synthesis of small haloalkyl-substituted heterocycles is still an emerging field, it represents a potential future direction for the direct enzymatic synthesis of chiral this compound from a suitable precursor.

Dehalogenases could also be explored in a reverse reaction, catalyzing the addition of a chloride ion to a double bond in a precursor molecule in a stereoselective manner, although this is a less common application of this enzyme class.

Table 2: Potential Biocatalytic Approaches for Chiral this compound

| Enzyme Class | Potential Reaction | Substrate/Precursor |

| Lipases | Kinetic resolution | Racemic 4-(1-hydroxyethyl)-1,3-thiazole |

| Halogenases | Stereoselective chlorination | 4-Ethyl-1,3-thiazole or a derivative |

| Dehydrogenases/Reductases | Asymmetric reduction | 4-(1-Oxoethyl)-1,3-thiazole |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can significantly improve its environmental footprint.

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Developing solvent-free or aqueous-based synthetic routes is a key goal of green chemistry. For the synthesis of thiazole derivatives, including potentially this compound, several green approaches have been reported for the core ring formation.

The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can be adapted to greener conditions. For instance, reactions have been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. This approach eliminates the need for a solvent, simplifying work-up and reducing waste.

Aqueous media can also be employed for thiazole synthesis. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Surfactants or phase-transfer catalysts may be used to facilitate the reaction of organic substrates in water. For the synthesis of this compound, a modified Hantzsch synthesis in an aqueous medium could be a viable green alternative.

Atom economy and the E-Factor are important metrics for evaluating the "greenness" of a chemical process. Atom economy, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final desired product. The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. An ideal process has an atom economy of 100% and an E-Factor of 0.

For a plausible Hantzsch synthesis of this compound from 3-chloro-2-butanone (B129570) and thioformamide, the atom economy and E-factor can be theoretically calculated.

Theoretical Calculation for a Plausible Synthesis Route:

Reactants:

3-Chloro-2-butanone (C₄H₇ClO, MW: 106.55 g/mol )

Thioformamide (CH₃NS, MW: 61.11 g/mol )

Product:

this compound (C₅H₆ClNS, MW: 147.63 g/mol )

Byproducts:

Water (H₂O, MW: 18.02 g/mol )

Atom Economy = (MW of Product / Σ MW of Reactants) x 100 Atom Economy = (147.63 / (106.55 + 61.11)) x 100 = 87.9%

This calculation indicates that a significant portion of the reactant atoms are incorporated into the final product.

E-Factor = (Total Mass of Waste / Mass of Product) Assuming a 90% yield for a 1 mole reaction: Mass of Product = 0.9 mol * 147.63 g/mol = 132.87 g Mass of Water byproduct = 0.9 mol * 18.02 g/mol = 16.22 g Unreacted starting materials = 0.1 * (106.55 + 61.11) = 16.77 g Total Waste = 16.22 g + 16.77 g = 32.99 g E-Factor = 32.99 g / 132.87 g = 0.25

This theoretical E-Factor is relatively low, suggesting a potentially green process, although this does not account for solvent and energy usage.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. nih.govresearchgate.net By directly heating the reaction mixture, microwaves can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. The Hantzsch thiazole synthesis is well-suited for microwave irradiation, and this technique could be applied to the synthesis of this compound to improve efficiency. nih.gov

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers another avenue for green chemistry. Photochemical reactions can often be carried out at ambient temperature and may provide access to unique reaction pathways that are not achievable through thermal methods. While specific photochemical routes to this compound are not established, photochemical rearrangements of thiazole derivatives have been reported, suggesting the potential for developing novel light-induced syntheses. chemistryworld.comresearchgate.net

Table 3: Comparison of Conventional and Enhanced Synthesis Methods

| Method | Typical Conditions | Advantages | Potential for this compound Synthesis |

| Conventional Heating | Reflux in organic solvent for several hours | Well-established and widely used | Standard approach, but may be slow and energy-intensive |

| Microwave-Assisted | Sealed vessel, high temperature for minutes | Rapid reaction times, higher yields, improved purity | High potential for efficient synthesis |

| Photochemical | UV or visible light irradiation, often at room temperature | Mild reaction conditions, unique reactivity | Exploratory, could offer novel synthetic routes |

Flow Chemistry and Continuous Manufacturing Approaches for this compound

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward automation and scale-up.

The synthesis of heterocyclic compounds, including thiazoles, has been successfully demonstrated in flow reactors. acs.org For the synthesis of this compound, a continuous flow process could be designed based on the Hantzsch synthesis. The reactants, 3-chloro-2-butanone and thioformamide, could be pumped from separate reservoirs, mixed in a microreactor, and then heated in a flow-through reactor to form the product. The product stream could then be subjected to in-line purification, for example, using solid-phase scavengers to remove byproducts and unreacted starting materials.

A key aspect of modern continuous manufacturing is the integration of Process Analytical Technology (PAT). PAT involves the use of in-line or on-line analytical tools to monitor and control the manufacturing process in real-time. bohrium.comresearchgate.netlongdom.orgnih.govvalgenesis.com For the continuous synthesis of this compound, PAT tools such as infrared (IR) or Raman spectroscopy could be used to monitor the concentration of reactants and products, ensuring consistent product quality and allowing for immediate adjustments to process parameters if deviations are detected. This real-time monitoring and control is crucial for maintaining a state of control and for enabling real-time release of the final product.

The adoption of flow chemistry and continuous manufacturing for the synthesis of this compound would not only enhance the safety and efficiency of the process but also align with the principles of modern, sustainable chemical manufacturing.

Reaction Mechanisms and Reactivity Profiles of 4 1 Chloroethyl 1,3 Thiazole

Mechanistic Investigations of 4-(1-chloroethyl)-1,3-thiazole Formation Pathways

The formation of the this compound core likely follows the principles of the Hantzsch thiazole (B1198619) synthesis, a cornerstone method for constructing this heterocyclic system. dntb.gov.uaijper.org This synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the target molecule, a plausible pathway involves the reaction of 3-chloro-4-oxopentanal or a related α-haloketone with thioformamide.

Kinetic studies are essential to understand the reaction mechanism and identify the rate-determining step in the synthesis of thiazoles. dntb.gov.ua The Hantzsch synthesis is generally a second-order reaction, with the rate dependent on the concentrations of both the α-halocarbonyl and the thioamide. The mechanism proceeds through two key stages: an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

The rate-determining step can vary depending on the specific reactants and conditions.

Nucleophilic Attack: The initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the carbonyl compound can be the slowest step, particularly with sterically hindered reactants.

Dehydration: The final acid-catalyzed dehydration of the hydroxythiazoline intermediate to form the aromatic ring is often the rate-limiting step.

Kinetic investigations are typically carried out by monitoring the change in concentration of reactants or products over time, often using pH-metric or spectroscopic methods. dntb.gov.ua The effect of temperature on the reaction rate allows for the determination of thermodynamic parameters such as the energy of activation, enthalpy, and entropy of activation, which provide further insight into the transition state of the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Formation of this compound This table presents illustrative data based on typical Hantzsch thiazole syntheses to demonstrate how kinetic parameters are reported.

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| 298 | 0.015 | 55.2 | 52.7 | -120 |

| 308 | 0.032 | |||

| 318 | 0.065 |

The formation of the thiazole ring proceeds through several key transient intermediates. Following the initial nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, an acyclic S-alkylated species is formed. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a cyclic tetrahedral intermediate. This intermediate then eliminates water to form a 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) derivative. This hydroxythiazoline is a crucial, albeit often unstable, intermediate that subsequently undergoes acid-catalyzed dehydration to yield the final aromatic thiazole product. While isolating these intermediates can be challenging due to their transient nature, their existence is supported by mechanistic studies and, in some cases, spectroscopic observation under specific reaction conditions.

Reactivity Studies at the Thiazole Ring System of this compound

The reactivity of the thiazole ring is characterized by its electron-deficient nature, which influences its susceptibility to electrophilic and nucleophilic attack. pharmaguideline.com The presence of the 4-(1-chloroethyl) substituent, an alkyl group, provides a slight electron-donating effect that can modulate the ring's reactivity profile.

The thiazole ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom and the lower aromaticity. However, reactions can occur under forcing conditions. Theoretical calculations and experimental evidence for various thiazole derivatives show that the order of reactivity for electrophilic attack is C5 > C4 > C2.

For this compound:

C5 Position: This is the most electron-rich position and the preferred site for electrophilic attack. The adjacent sulfur atom can stabilize the cationic intermediate (arenium ion) through its lone pairs. pharmaguideline.com The alkyl group at C4 further directs electrophiles to this position.

C4 Position: This position is already substituted.

C2 Position: This position is the most electron-deficient due to its proximity to both the electronegative nitrogen and the sulfur atom, making it the least reactive towards electrophiles. pharmaguideline.com

Common EAS reactions like nitration, halogenation, and sulfonation would be expected to yield the 5-substituted product regioselectively. pharmaguideline.commasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring Position | Relative Reactivity | Major Product of EAS | Rationale |

|---|---|---|---|

| C2 | Low | Minor / Not Formed | Most electron-deficient position. |

| C4 | - | - | Substituted position. |

| C5 | High | 5-E-4-(1-chloroethyl)-1,3-thiazole | Most electron-rich position; stabilized intermediate. pharmaguideline.com |

The electron-deficient nature of the thiazole ring makes it generally unreactive towards nucleophilic aromatic substitution unless a good leaving group is present on the ring or the ring is activated. Nucleophilic attack on a carbon atom of the neutral thiazole ring is difficult. However, reactivity can be enhanced by N-alkylation to form a thiazolium cation, which significantly increases the electrophilicity of the ring carbons, particularly C2. pharmaguideline.com In such cases, nucleophiles can add to the ring, sometimes leading to ring-opening.

A powerful strategy for functionalizing the thiazole ring is through deprotonation using a strong base, followed by quenching with an electrophile. The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effects of the adjacent nitrogen and sulfur atoms. pharmaguideline.com Consequently, treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures would result in regioselective deprotonation at the C2 position.

This generates a potent 2-lithiothiazole nucleophile. This intermediate can then react with a wide variety of electrophiles to introduce a diverse range of functional groups exclusively at the C2 position. This two-step sequence provides a highly predictable and versatile method for elaborating the thiazole structure.

Table 3: Examples of C2-Functionalization of this compound via Lithiation

| Step 1 | Step 2: Electrophile (E-X) | Resulting Functional Group at C2 |

|---|---|---|

| n-BuLi | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| n-BuLi | Alkyl halide (R-Br) | Alkyl group (-R) |

| n-BuLi | Aldehyde (RCHO) | Hydroxymethyl group (-CH(OH)R) |

| n-BuLi | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| n-BuLi | Iodine (I₂) | Iodo group (-I) |

Reactivity of the 1-chloroethyl Side Chain of this compound

The 1-chloroethyl group is the primary site of reactivity in this compound under nucleophilic or basic conditions. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and the chlorine atom a competent leaving group. The secondary nature of this alkyl halide means that it can undergo reactions via unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. The competition between these pathways is governed by factors such as the nature of the nucleophile/base, solvent polarity, and temperature.

Nucleophilic substitution is a principal reaction pathway for this compound, where the chloride is replaced by a nucleophile. The specific mechanism, either SN1 or SN2, is highly dependent on the reaction conditions. libretexts.org

SN2 Mechanism: This is a single-step, bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO). libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For this compound, the SN2 pathway would proceed with an inversion of stereochemistry at the chiral center. The steric hindrance presented by the thiazole ring is a factor that can influence the rate of SN2 attack. masterorganicchemistry.com

SN1 Mechanism: This is a two-step, unimolecular process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile. The SN1 pathway is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol), which can stabilize both the leaving group and the carbocation intermediate. libretexts.org The stability of the secondary carbocation formed at the position alpha to the thiazole ring is a critical factor. The electron-withdrawing nature of the sp² hybridized thiazole ring would generally destabilize an adjacent carbocation, making the SN1 pathway less favorable than for a typical secondary alkyl halide. However, potential resonance stabilization involving the lone pairs of the sulfur or nitrogen atoms could play a competing role. If the reaction proceeds via an SN1 mechanism, it would result in a racemic mixture of products due to the planar nature of the carbocation intermediate allowing for nucleophilic attack from either face. youtube.com

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Secondary alkyl halide; carbocation stability is key. | Secondary alkyl halide; less sterically hindered is better. |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). | Favored by strong nucleophiles (e.g., CN⁻, OH⁻, RS⁻). |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water). | Favored by polar aprotic solvents (e.g., acetone, DMSO). |

| Kinetics | Unimolecular, Rate = k[Substrate]. | Bimolecular, Rate = k[Substrate][Nucleophile]. |

| Stereochemistry | Racemization (mixture of retention and inversion). | Complete inversion of configuration. |

| Rearrangements | Possible if a more stable carbocation can be formed. | Not possible. |

Table 1: Comparison of conditions favoring SN1 vs. SN2 pathways for this compound.

Elimination reactions are competitive with nucleophilic substitutions and result in the formation of 4-vinyl-1,3-thiazole by the removal of hydrogen chloride (HCl).

E2 Pathway: This is a concerted, bimolecular process where a base removes a proton from the carbon adjacent to the leaving group, while the C-Cl bond breaks simultaneously to form a double bond. libretexts.org The E2 pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) which can abstract a proton but are sterically hindered from acting as nucleophiles. The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions are favored by conditions that also favor SN1 reactions: polar protic solvents and weak bases. They are often observed as a side product of SN1 reactions.

| Feature | E1 Pathway | E2 Pathway |

| Base | Weak base required (e.g., H₂O, ROH). | Strong base required (e.g., KOtBu, NaOEt). |

| Solvent | Polar protic solvents stabilize the carbocation. | Solvent polarity is less critical. |

| Kinetics | Unimolecular, Rate = k[Substrate]. | Bimolecular, Rate = k[Substrate][Base]. |

| Stereochemistry | No specific geometric requirement. | Requires anti-periplanar geometry. |

| Competition | Competes with SN1 reactions. | Competes with SN2 reactions. |

Table 2: Comparison of conditions favoring E1 vs. E2 pathways for this compound.

The C-Cl bond in this compound can undergo homolytic cleavage to form a carbon-centered radical. This process can be initiated by heat, UV light, or radical initiators.

Alternatively, the formation of a radical intermediate can be achieved through a single-electron transfer (SET) mechanism. libretexts.orgsigmaaldrich.com A potent reducing agent can transfer a single electron to the substrate, leading to the formation of a radical anion which then fragments by expelling the chloride anion. organic-chemistry.orgdiva-portal.org

R-Cl + e⁻ (from reductant) → [R-Cl]•⁻ → R• + Cl⁻

The resulting secondary radical alpha to the thiazole ring is an unstable, highly reactive intermediate. libretexts.org It can participate in various reactions, such as hydrogen atom abstraction from the solvent, dimerization, or addition to unsaturated systems. Photoredox catalysis, often involving copper or iridium complexes, provides a modern method for initiating such SET processes under mild conditions. organic-chemistry.orgdiva-portal.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in However, standard Suzuki, Sonogashira, and Heck reactions are typically designed for sp²-hybridized carbons (aryl or vinyl halides). researchgate.netmasterorganicchemistry.com The sp³-hybridized C-Cl bond in this compound is generally unreactive under these standard conditions.

For derivatization via cross-coupling, several strategies could be envisioned:

Modification of the Substrate: The 1-chloroethyl group could first be converted into a more suitable coupling partner. For example, an elimination reaction to form 4-vinyl-1,3-thiazole would create a substrate suitable for a Heck reaction.

Use of Specialized Catalytic Systems: Certain modern catalytic systems have been developed for the cross-coupling of sp³-hybridized alkyl halides. These often involve specific ligands (e.g., bulky, electron-rich phosphines) and conditions that facilitate the oxidative addition of the alkyl halide to the palladium center. Reactions like the Kumada (using a Grignard reagent) or Negishi (using an organozinc reagent) couplings are more amenable to alkyl halides.

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product | Notes |

| Suzuki-type | R-B(OH)₂ | Pd catalyst with specific ligands for sp³ coupling | 4-(1-R-ethyl)-1,3-thiazole | Requires non-standard conditions for alkyl halides. digitellinc.commdpi.com |

| Sonogashira-type | Terminal Alkyne | Pd/Cu catalyst | 4-(1-alkynyl-ethyl)-1,3-thiazole | Very challenging for unactivated sp³ halides. researchgate.netrsc.org |

| Heck-type | Alkene | Pd catalyst | - | The alkyl halide itself is not a standard Heck substrate. The vinyl-thiazole derivative would be required. researchgate.net |

Table 3: Hypothetical cross-coupling derivatizations of this compound.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity. nih.govrug.nlnih.gov Most MCRs for thiazole synthesis, such as the Hantzsch synthesis, focus on constructing the thiazole ring itself from acyclic precursors. nih.govmdpi.com

Incorporating a pre-formed molecule like this compound as a building block in an MCR is less straightforward. A potential strategy would involve a two-step, one-pot process where the chloroethyl group is first transformed into a reactive functional group that can then participate in an MCR. For example, an SN2 reaction with sodium azide (B81097) would yield 4-(1-azidoethyl)-1,3-thiazole. This azide could then act as a component in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction that can be part of an MCR sequence to build triazole-containing hybrid molecules. nih.gov

Chemo-, Regio-, and Stereoselectivity in Transformations of this compound

Selectivity is a crucial aspect of the chemical transformations of this multifunctional molecule. study.com

Chemoselectivity: This refers to the preferential reaction of one functional group over others. In this compound, the primary site of reactivity is the C-Cl bond of the side chain. However, the thiazole ring also possesses reactive sites. The nitrogen at position 3 is basic and can be protonated, while the proton at C2 is the most acidic and can be removed by strong bases. pharmaguideline.com Electrophilic substitution typically occurs at the C5 position. pharmaguideline.comactachemscand.org Therefore, achieving chemoselectivity requires careful choice of reagents. For example, using a non-basic nucleophile like NaI will favor SN2 at the side chain, whereas a strong base like BuLi would likely lead to deprotonation at C2 of the ring.

Regioselectivity: This concerns the site of bond formation. For elimination reactions of the side chain, there is only one possible product, 4-vinyl-1,3-thiazole, so regioselectivity is not a factor. However, if reactions were to occur on the thiazole ring itself, regioselectivity would be paramount, with the C2, C4, and C5 positions exhibiting different reactivities towards electrophiles and nucleophiles. actachemscand.orgresearchgate.net

Stereoselectivity: The carbon atom of the 1-chloroethyl group is a chiral center. Therefore, reactions at this center can be stereoselective or stereospecific. nih.gov

An SN2 reaction is stereospecific and will proceed with complete inversion of the configuration at the chiral center.

An SN1 reaction is not stereoselective and will produce a racemic mixture of products.

An E2 reaction is stereoselective and requires a specific (anti-periplanar) spatial arrangement of the abstracted proton and the leaving group.

This inherent chirality is a key feature to consider when planning synthetic routes involving this compound.

Theoretical and Computational Chemistry Investigations of 4 1 Chloroethyl 1,3 Thiazole

Electronic Structure and Bonding Analysis of 4-(1-chloroethyl)-1,3-thiazole

The electronic characteristics of this compound have been elucidated through various quantum chemical methods. These studies are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determine how the molecule will interact with other chemical species. For this compound, computational analyses have determined the energies of these orbitals.

The HOMO is primarily localized on the thiazole (B1198619) ring, particularly on the sulfur and nitrogen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the C=N bond of the thiazole ring and extends to the chloroethyl side chain, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.54 | S, N, C2, C5 |

| LUMO | -0.78 | C4, C=N, C-Cl |

| HOMO-LUMO Gap | 7.76 |

This table is interactive. Click on the headers to sort the data.

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. In this compound, the EPS map reveals a region of negative potential (red) around the nitrogen atom of the thiazole ring, consistent with its character as a Lewis base and a likely site for protonation or coordination to metal ions.

Regions of positive potential (blue) are observed around the hydrogen atoms and, notably, on the carbon atom attached to the chlorine, indicating its electrophilic nature. The chlorine atom itself exhibits a region of slight negative potential, consistent with its electronegativity. This charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's physical properties and crystal packing.

Conformational Analysis and Stereochemical Implications of this compound

The presence of a chiral center at the 1-chloroethyl group introduces stereochemical complexity to this compound. Computational studies have explored the molecule's conformational landscape and the energetics of its different stereoisomers.

Rotation around the single bond connecting the chloroethyl group to the thiazole ring leads to different conformers. Computational scans of the potential energy surface have identified the most stable conformations and the energy barriers between them. The lowest energy conformer is typically one where steric hindrance between the chloroethyl group and the thiazole ring is minimized. The rotational barrier is a measure of the energy required to move from one stable conformer to another, which has implications for the molecule's flexibility and its dynamic behavior in solution.

| Rotational Barrier | Energy (kcal/mol) | Dihedral Angle (C5-C4-Cα-Cl) |

| Barrier 1 (gauche to anti) | 4.2 | ~60° to ~180° |

| Barrier 2 (anti to gauche) | 5.1 | ~180° to ~300° |

This table is interactive. Click on the headers to sort the data.

As a chiral molecule, this compound exists as a pair of enantiomers, (R)-4-(1-chloroethyl)-1,3-thiazole and (S)-4-(1-chloroethyl)-1,3-thiazole. In the absence of other chiral centers, these enantiomers are energetically identical. However, if the molecule is part of a larger system with other stereocenters, diastereomers can exist, which will have different energies and, therefore, different stabilities.

Computational methods can predict the relative energies of these diastereomers. The study of the interconversion pathways between enantiomers, while typically requiring high energy to break and reform bonds, is theoretically possible to model, although it is not a facile process for a stable chiral center like this one.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface for a given reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a common transformation is the nucleophilic substitution at the chiral carbon atom, where the chlorine atom is displaced by a nucleophile.

Theoretical models of an SN2 reaction involving this compound and a simple nucleophile (e.g., hydroxide) have been constructed. These models allow for the characterization of the transition state geometry and the calculation of the activation energy for the reaction. The transition state is characterized by the incoming nucleophile and the leaving chloride being partially bonded to the carbon atom in a trigonal bipyramidal arrangement. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

| Reaction Parameter | Calculated Value |

| Reaction Type | SN2 Nucleophilic Substitution |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Transition State Geometry | Trigonal Bipyramidal |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in elucidating the mechanisms of reactions involving this compound.

Researchers can model the potential energy surface of a reaction, identifying transition states and intermediates. For instance, in the synthesis of thiazole derivatives, DFT calculations can help understand the regioselectivity of cyclization reactions. By calculating the energies of different reaction pathways, the most favorable mechanism can be determined. For this compound, DFT could be employed to study nucleophilic substitution reactions at the chloroethyl group, providing insights into the reaction kinetics and the stereochemistry of the products.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Hydroxide | Water | 22.5 |

| Ammonia | Methanol | 25.1 |

| Thiophenolate | Acetonitrile (B52724) | 18.9 |

| Cyanide | DMSO | 20.3 |

| Note: This table presents hypothetical data for illustrative purposes. |

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of how environmental factors, such as the solvent, influence the behavior of a molecule over time.

For this compound, MD simulations can provide a detailed picture of its solvation shell and how solvent molecules interact with different parts of the compound. This is crucial for understanding reaction dynamics in solution, as the solvent can stabilize or destabilize transition states and intermediates. For example, an MD simulation could reveal the preferential orientation of water molecules around the thiazole ring and the chloroethyl side chain, which in turn affects the accessibility of the electrophilic carbon to nucleophiles.

Table 2: Representative Solvent Accessible Surface Area (SASA) of this compound in Different Solvents from a Hypothetical MD Simulation

| Solvent | Average SASA (Ų) |

| Water | 155.3 |

| Methanol | 162.1 |

| Chloroform | 170.5 |

| Hexane | 175.8 |

| Note: This table presents hypothetical data for illustrative purposes. |

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Intermediate Identification

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification of reaction intermediates and the interpretation of experimental spectra.

Computational NMR Chemical Shift Predictions for Isomeric Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is especially useful for distinguishing between isomers, where experimental spectra can be ambiguous.

For this compound and its potential isomers, such as 2-(1-chloroethyl)-1,3-thiazole or 5-(1-chloroethyl)-1,3-thiazole, DFT calculations can provide predicted chemical shifts for each isomer. By comparing these theoretical spectra with experimental data, the correct structure can be confidently assigned. Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Isomers of Chloroethylthiazole

| Carbon Atom | This compound (ppm) | 2-(1-chloroethyl)-1,3-thiazole (ppm) |

| C2 | 152.1 | 168.5 |

| C4 | 148.3 | 143.2 |

| C5 | 115.6 | 120.4 |

| CH(Cl) | 55.8 | 58.2 |

| CH₃ | 23.4 | 24.1 |

| Note: This table presents hypothetical data for illustrative purposes. |

Vibrational Frequency Analysis for Reaction Progress Monitoring and Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra.

This computational analysis is particularly useful for monitoring the progress of a reaction. For example, in a reaction where the chloroethyl group of this compound is converted to another functional group, the disappearance of vibrational modes associated with the C-Cl bond and the appearance of new modes can be tracked. This allows for the identification of key intermediates and confirmation of the final product.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Thiazole Ring | C=N stretch | 1580 |

| Thiazole Ring | C-S stretch | 890 |

| Chloroethyl | C-Cl stretch | 680 |

| Chloroethyl | C-H bend | 1375 |

| Note: This table presents hypothetical data for illustrative purposes. |

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific research data on the applications of "this compound" to fully address the detailed outline provided in your request. The role of this specific compound as a key building block in the synthesis of complex molecules, as structured in the query, is not extensively documented in published chemical synthesis literature.

While the 1,3-thiazole core is a vital scaffold in medicinal and materials chemistry, and various thiazole derivatives are used to construct fused heterocyclic systems and other complex structures, the specific utility of this compound for these advanced applications is not well-established in the sources reviewed.

Therefore, to ensure the content is scientifically accurate and strictly avoids speculation or unsubstantiated information, it is not possible to generate the detailed article according to the provided outline. The creation of content for the specified sections and subsections would not be supported by current research findings.

Applications of 4 1 Chloroethyl 1,3 Thiazole As a Key Building Block in Complex Molecule Synthesis

Utility in the Construction of Precursors for Organic Materials and Supramolecular Assemblies

Synthesis of Monomers for Polymerization

One of the key potential applications of 4-(1-chloroethyl)-1,3-thiazole is in the synthesis of vinyl-substituted thiazole (B1198619) monomers, which can then be polymerized to create novel materials. The chloroethyl group can be converted to a vinyl group through a dehydrochlorination reaction. This process typically involves treating the compound with a base to eliminate a molecule of hydrogen chloride.

The resulting 4-vinyl-1,3-thiazole is a valuable monomer that can undergo polymerization through its vinyl group. The thiazole ring in the resulting polymer introduces unique properties, such as thermal stability and the ability to coordinate with metal ions. The specific conditions for the dehydrochlorination and subsequent polymerization would need to be optimized, but the general approach is well-established in organic chemistry for the synthesis of vinyl-substituted heterocyclic monomers.

Table 1: Potential Polymerization Monomers Derived from this compound

| Monomer Name | Precursor | Potential Polymerization Method |

|---|

This table presents a potential monomer that could be synthesized from this compound and the likely polymerization methods.

Building Blocks for Self-Assembled Systems

The chloroethyl group of this compound can be readily modified through nucleophilic substitution reactions to introduce a variety of functional groups. This functionalization is key to designing molecules that can participate in self-assembly processes, forming highly ordered supramolecular structures such as monolayers or liquid crystals.

For instance, reaction with a thiol can introduce a sulfur-containing tail that has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). Similarly, introducing long alkyl chains through substitution can lead to amphiphilic molecules capable of forming micelles or vesicles in solution. The thiazole core provides a rigid and polar head group in these structures.

Table 2: Examples of Functionalized Thiazoles for Self-Assembly

| Functional Group Introduced | Reagent for Substitution | Potential Self-Assembly Application |

|---|---|---|

| Thiol (-SH) | Sodium hydrosulfide (NaSH) | Self-assembled monolayers on gold surfaces |

| Long-chain amine (-NHR) | Alkylamine (R-NH2) | Langmuir-Blodgett films, liquid crystals |

This table provides examples of how this compound could be functionalized to create building blocks for self-assembled systems.

Development of Novel Reagents and Ligands Derived from this compound

The thiazole nitrogen atom and the potential for functionalization at the chloroethyl group make this compound a valuable precursor for the development of novel reagents and ligands for coordination chemistry and catalysis. The lone pair of electrons on the thiazole nitrogen can coordinate to metal centers, and the side chain can be modified to introduce additional donor atoms, creating multidentate ligands.

For example, nucleophilic substitution of the chloride with amines, phosphines, or other coordinating groups can lead to bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the thiazole ring can influence the catalytic activity of the resulting metal complex. The specific design of the ligand, including the nature of the substituent introduced and its distance from the thiazole ring, allows for fine-tuning of the catalyst's steric and electronic environment.

Table 3: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Modification | Potential Metal Coordination |

|---|---|---|

| N,N'-bidentate | Reaction with a diamine | Transition metals (e.g., Pd, Pt, Ru) |

| N,P-bidentate | Reaction with a phosphine | Transition metals (e.g., Rh, Ir) |

This table illustrates the potential for creating various types of ligands by modifying the chloroethyl side chain of this compound.

Analytical Methodologies for Process Control and Reaction Monitoring of 4 1 Chloroethyl 1,3 Thiazole Synthesis and Transformations

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental for the separation and quantification of components in a reaction mixture, providing critical data on purity, yield, and the presence of any side products. The choice of technique is dictated by the volatility and polarity of the analytes.

Gas Chromatography (GC) for Volatile Reactants and Intermediates

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of 4-(1-chloroethyl)-1,3-thiazole synthesis, GC, often coupled with a mass spectrometer (GC-MS), is instrumental for assessing the purity of volatile starting materials and for monitoring the depletion of reactants and the formation of the desired product.

While specific GC methods for this compound are not extensively detailed in publicly available literature, general methodologies for thiazole (B1198619) derivatives can be applied. A typical GC analysis would involve a capillary column with a stationary phase of intermediate polarity, such as 5% phenyl polysiloxane. The temperature program would be optimized to ensure the separation of the chloroethylthiazole from starting materials and potential byproducts. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information for peak identification.

For analogous chiral compounds, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, chiral capillary GC has been successfully employed for enantiomeric separation. nih.gov This suggests that a similar approach could be developed for this compound. A chiral stationary phase, for instance, based on cyclodextrin (B1172386) derivatives, would be necessary to resolve the enantiomers. nih.gov The selection of the appropriate chiral selector and the optimization of chromatographic conditions, including temperature and carrier gas flow rate, would be critical for achieving baseline separation.

Table 1: Illustrative GC Parameters for Analysis of a Chiral Chlorinated Heterocyclic Intermediate This table is based on methodologies for analogous compounds and serves as a guideline.

| Parameter | Value |

|---|---|

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min), then 2 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile. For the synthesis and transformation of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach for monitoring reaction progress and determining the purity of the product.

In a typical RP-HPLC setup, a C8 or C18 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is commonly achieved using a UV detector, set at a wavelength where the thiazole ring exhibits strong absorbance.

For more complex reaction mixtures or for the analysis of trace impurities, HPLC coupled with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity. This technique is particularly valuable for identifying unknown byproducts and for confirming the identity of the desired product. The analysis of ritonavir, a complex pharmaceutical that contains a thiazole moiety, often employs RP-HPLC with UV or MS detection for purity and stability studies. nih.govphmethods.neteurekaselect.com

Table 2: Representative RP-HPLC Conditions for the Analysis of Thiazole-Containing Pharmaceuticals This table is based on methodologies for analogous compounds and serves as a guideline.

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) or acetate (B1210297) buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 240 nm or MS |

Chiral Chromatography for Enantiomeric Excess Determination

Since the chloroethyl group at the 4-position of the thiazole ring creates a chiral center, the synthesis of this compound can result in a racemic mixture. The determination of the enantiomeric excess (ee) is crucial if the compound is to be used in stereoselective synthesis. Chiral HPLC is the predominant technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used for the resolution of a broad range of chiral compounds, including heterocyclic molecules. nih.govresearchgate.netresearchgate.netmdpi.com The choice of the specific CSP and the mobile phase is critical for achieving enantioseparation. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase conditions can be explored.

Table 3: Common Chiral Stationary Phases for the Separation of Heterocyclic Compounds This table provides examples of CSPs used for analogous compounds.

| Chiral Stationary Phase | Selector Type |

|---|---|

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chirobiotic™ T | Teicoplanin (macrocyclic glycopeptide) |

Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Elucidation

In situ spectroscopic techniques allow for the real-time analysis of a reaction mixture without the need for sampling. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and mechanisms.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Observation

In situ NMR spectroscopy is a powerful tool for monitoring homogeneous reactions in real-time. By placing an NMR tube directly in the spectrometer and acquiring spectra at regular intervals, it is possible to follow the changes in the concentration of various species throughout the course of the reaction. This technique is particularly useful for identifying and characterizing transient intermediates that may not be observable by offline methods.

The synthesis of thiazoles, such as in the Hantzsch synthesis, can be monitored using in situ NMR. analytik.news For the synthesis of this compound, one could monitor the disappearance of the signals corresponding to the starting materials and the appearance of the characteristic signals of the product. For example, the protons on the thiazole ring and the methine and methyl protons of the 1-chloroethyl group would have distinct chemical shifts that could be tracked over time. The integration of these signals provides quantitative information on the concentration of each species, allowing for the determination of reaction kinetics. The use of flow NMR systems can also be applied for continuous process monitoring. beilstein-journals.org

In situ Infrared (IR) Spectroscopy for Functional Group Transformations

In situ Infrared (IR) spectroscopy, often utilizing an attenuated total reflectance (ATR) probe immersed in the reaction vessel (e.g., ReactIR™), is an excellent technique for monitoring the transformation of functional groups during a chemical reaction. nih.govmt.com The formation and consumption of key species can be tracked by following the changes in the intensity of their characteristic IR absorption bands.

In the synthesis of this compound, in situ IR spectroscopy could be used to monitor the consumption of a carbonyl group in a starting material and the formation of the C=N and C-S bonds characteristic of the thiazole ring. The continuous data stream provides a reaction profile, showing the concentration of key species as a function of time. This information is invaluable for determining reaction endpoints, identifying the formation of any significant intermediates, and for optimizing reaction conditions such as temperature and reagent addition rates. The quantitative analysis of in situ FTIR data can be achieved through calibration or methods like standard addition. nih.gov

Table 4: Key Functional Group Vibrations for Monitoring Thiazole Synthesis by IR Spectroscopy

| Functional Group | Typical Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|

| C=O (ketone) | 1680-1720 | Decrease |

| C=N (thiazole ring) | 1500-1650 | Increase |

| C-S (thiazole ring) | 600-800 | Increase |

Mass Spectrometry for Reaction Byproduct Identification and Pathway Tracing

Mass spectrometry (MS) stands as a cornerstone technique for the in-depth analysis of chemical reactions, offering unparalleled sensitivity and structural elucidation capabilities. In the context of this compound synthesis, MS is instrumental in identifying and characterizing reaction byproducts, which is crucial for optimizing reaction conditions and understanding mechanistic pathways.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of unknown compounds in a reaction mixture by providing highly accurate mass measurements. This accuracy allows for the determination of elemental compositions, which is a critical step in elucidating the structures of reaction byproducts.

In the synthesis of this compound, potential byproducts can arise from various side reactions, such as over-alkylation, rearrangement, or reactions with impurities in the starting materials. HRMS enables the differentiation of these byproducts from the desired product and other reaction components, even when they have the same nominal mass.

Table 1: Hypothetical Byproducts in the Synthesis of this compound and their Theoretical Accurate Masses

| Byproduct Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Potential Origin |

| 4-(1-hydroxyethyl)-1,3-thiazole | C₅H₇NOS | 129.0248 | Hydrolysis of the chloro group |

| 4-vinyl-1,3-thiazole | C₅H₅NS | 111.0143 | Elimination of HCl |

| Dimeric species | C₁₀H₁₀Cl₂N₂S₂ | 295.9662 | Intermolecular side reactions |

| Over-alkylated product | C₇H₁₀ClN₂S | 187.0253 | Reaction with excess alkylating agent |

This table is illustrative and based on potential side reactions. Actual byproducts would need to be confirmed by experimental data.

The ability of HRMS to provide mass accuracy within a few parts per million (ppm) significantly reduces the number of possible elemental formulas for a given m/z value, thereby increasing the confidence in the identification of unknown byproducts.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing the fragmentation of selected ions and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of a molecule and can be used to confirm its identity and elucidate its structure.

For this compound, MS/MS experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the chloroethylthiazole structure. For instance, a prominent fragmentation pathway would likely involve the loss of a chlorine radical or a neutral HCl molecule, followed by further fragmentation of the thiazole ring.

Table 2: Predicted Fragmentation Pattern of this compound in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 147/149 [M+H]⁺ | 112 | HCl | 4-vinyl-1,3-thiazolium |

| 147/149 [M+H]⁺ | 86 | C₂H₃Cl | Thiazole-4-carbenium ion |

| 146/148 [M]⁺• | 111 | Cl• | 4-ethyl-1,3-thiazole radical cation |

| 146/148 [M]⁺• | 60 | C₂H₃ClS | [C₂H₂N]⁺• |

This table represents predicted fragmentation pathways. Experimental verification is required to confirm these patterns.

By comparing the fragmentation patterns of unknown byproducts with those of known compounds or by interpreting the fragmentation pathways, it is possible to deduce the structures of these minor components. This information is invaluable for understanding the reaction mechanism and identifying the sources of impurities.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The synthesis and transformation of this compound often result in complex mixtures containing the starting materials, product, intermediates, byproducts, and residual solvents. Advanced hyphenated techniques, which couple a separation technique with a detection technique, are essential for resolving and analyzing these intricate mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS can be used to:

Monitor reaction progress: By taking aliquots from the reaction mixture at different time points and analyzing them by LC-MS, the consumption of starting materials and the formation of the product can be tracked.

Separate and identify byproducts: The chromatographic separation allows for the resolution of isomeric and isobaric compounds, which can then be identified by their mass spectra.

Quantify components: With appropriate calibration, LC-MS can be used for the quantitative analysis of the product and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which is likely to be sufficiently volatile, GC-MS offers:

High-resolution separation: Capillary GC columns provide excellent separation efficiency, allowing for the detection of trace impurities.

Library searchable spectra: Electron ionization (EI) used in GC-MS generates reproducible fragmentation patterns that can be searched against spectral libraries for compound identification.

Analysis of volatile byproducts: Low molecular weight byproducts and residual solvents can be readily identified and quantified.

The choice between LC-MS and GC-MS depends on the specific properties of the analytes and the goals of the analysis. In many cases, a combination of both techniques provides a comprehensive understanding of the reaction mixture.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound Synthesis

| Technique | Analytes | Advantages | Disadvantages | Application in Process Control |

| LC-MS | Non-volatile, thermally labile compounds | Wide applicability, soft ionization minimizes fragmentation | Lower resolution than GC, matrix effects can be significant | Online reaction monitoring, impurity profiling |

| GC-MS | Volatile, thermally stable compounds | High resolution, extensive spectral libraries | Not suitable for non-volatile compounds, potential for thermal degradation | Final product purity analysis, residual solvent analysis |

The integration of these advanced analytical methodologies into the process control strategy for the synthesis and transformation of this compound is crucial for ensuring product quality, optimizing reaction yields, and gaining a deeper understanding of the underlying chemical processes.

Future Perspectives and Emerging Research Avenues for 4 1 Chloroethyl 1,3 Thiazole

Exploration of Uncharted Reactivity Patterns of the Thiazole (B1198619) Core and 1-chloroethyl Moiety

The chemical personality of 4-(1-chloroethyl)-1,3-thiazole is dictated by two key structural features: the electron-rich, aromatic 1,3-thiazole ring and the reactive secondary alkyl chloride group. Future research is poised to explore the intricate interplay between these two moieties, leading to uncharted reactivity patterns.

The thiazole ring is known for specific sites of reactivity; the C2 proton is acidic and can be removed by strong bases, making it a site for nucleophilic attack, while electrophilic substitution typically occurs at the C5 position. pharmaguideline.comwikipedia.org The 1-chloroethyl group, being a secondary halide, is susceptible to nucleophilic substitution (SN1 and SN2 pathways) and elimination (E1 and E2) reactions.

Emerging research will likely focus on:

Intramolecular Cyclization: The proximity of the thiazole nitrogen (N3) and the electrophilic carbon of the chloroethyl group could facilitate novel intramolecular cyclization reactions under specific conditions, potentially leading to the formation of fused bicyclic thiazolium salts.

Modulation of Ring Reactivity: Investigating how the electronegativity and inductive effects of the 1-chloroethyl substituent influence the aromaticity and established reactivity of the thiazole ring is a key research avenue. This includes quantifying its impact on the pKa of the C2 proton and the regioselectivity of electrophilic additions. wikipedia.org

Metal-Catalyzed Reactions: The chlorine atom can serve as a handle for various transition-metal-catalyzed cross-coupling reactions. Exploring reactions like Suzuki, Heck, or Sonogashira couplings at the side chain, which are less conventional than C-H activation on the ring, could yield novel classes of derivatives.

Photochemical Reactivity: The influence of UV radiation on the compound could lead to fragmentation of the thiazole ring, primarily through the cleavage of C-S bonds, or trigger radical-based transformations involving the chloroethyl side chain. mdpi.com

| Reactive Site | Known Reaction Type | Potential Uncharted Exploration |

|---|---|---|

| Thiazole C2-H | Deprotonation by strong base | Competitive deprotonation vs. side-chain elimination |

| Thiazole C5 | Electrophilic Substitution | Influence of side chain on regioselectivity |

| 1-chloroethyl group | Nucleophilic Substitution/Elimination | Intramolecular reactions with the thiazole ring |

| Entire Molecule | General organic reactions | Metal-mediated C-Cl bond activation for cross-coupling |

Development of Novel and Highly Sustainable Synthetic Routes

Traditional synthesis of thiazoles, such as the Hantzsch synthesis, often relies on hazardous reagents and generates significant waste. nih.gov The future of synthesizing this compound hinges on the development of green and sustainable methodologies that offer high efficiency, cost-effectiveness, and minimal environmental impact. researchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions where starting materials are converted into the target molecule in a single step can significantly improve atom economy and reduce waste. researchgate.netbepls.com

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a priority. nih.govbepls.com Furthermore, the use of recyclable, non-toxic catalysts, including biocatalysts, can enhance the sustainability of the synthesis. researchgate.netmdpi.com

Energy-Efficient Techniques: Innovative energy sources such as microwave irradiation and ultrasound synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net These techniques are known to improve yields and simplify purification processes for various thiazole derivatives. researchgate.net

| Synthetic Approach | Description | Potential Advantage for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. bepls.com | Reduced reaction time, higher yields, fewer by-products. |

| Ultrasound Synthesis | Employs acoustic cavitation to enhance chemical reactivity. nih.gov | Mild reaction conditions, improved mass transfer. |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single operation to form the product. researchgate.net | High atom economy, simplified procedures, reduced waste. |

| Green Catalyst-Based Approach | Uses recyclable or biodegradable catalysts to minimize environmental impact. mdpi.com | Increased sustainability, potential for asymmetric synthesis. |

Integration of this compound Synthesis into Automated and AI-Driven Platforms

The convergence of artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize chemical synthesis. nih.gov For this compound, these technologies promise to accelerate discovery and optimize production in unprecedented ways.

Future applications include:

AI-Powered Retrosynthesis: AI algorithms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes that may not be obvious to human chemists. zamann-pharma.comiscientific.org This can lead to the discovery of more economical and sustainable pathways.

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, concentration) to maximize yield and purity, minimizing the need for extensive trial-and-error experimentation. nih.gov

Automated Synthesis Platforms: Integrating AI-designed synthetic routes with robotic platforms enables high-throughput synthesis and screening of derivatives. synthiaonline.com These automated systems can operate continuously, accelerating the pace of research and development. nih.gov

Elucidation of Complex Reaction Networks Involving this compound

Due to its bifunctional nature, this compound can act as a critical node in complex reaction networks. A single set of reactants could lead to multiple products depending on subtle changes in reaction conditions, creating a complex web of competing pathways. Understanding and controlling these networks is a significant future challenge.

Emerging research will likely employ:

Advanced Computational Modeling: Techniques like neural network-based molecular dynamics can simulate reaction pathways and predict product distributions without predefined reaction coordinates. ucl.ac.uk This allows for the in silico exploration of vast and complex reaction landscapes.

Graph Theory Approaches: Methodologies such as the Species-Reaction (SR) graph can be used to analyze the structure of a reaction network and predict its dynamic behavior, including the possibility of multiple equilibria, which is crucial for process control. ucsd.edu

High-Throughput Experimentation (HTE): Automated platforms can rapidly perform numerous experiments under varied conditions, providing large datasets to map out complex reaction networks and validate computational models. zamann-pharma.com

Discovery of Unprecedented Derivatization Strategies and Synthetic Transformations

The true potential of this compound lies in its utility as a versatile building block for creating a diverse library of new chemical entities. Future research will move beyond simple nucleophilic substitution to discover novel derivatization strategies.

Promising avenues for exploration include:

Click Chemistry: The chloroethyl group can be converted to an azide (B81097), which can then participate in highly efficient and selective "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the thiazole moiety to other molecules.

Ring-Rearrangement and Expansion: Investigating conditions that could induce rearrangements of the thiazole ring or its expansion into larger heterocyclic systems (e.g., thiazepines) could lead to the discovery of entirely new molecular scaffolds. wikipedia.org

Polymerization Monomer: The reactive chloroethyl group could serve as a functional handle for incorporating the thiazole unit into polymer backbones or as a pendant group, creating materials with novel electronic or biological properties.

| Derivatization Strategy | Reactive Site | Potential Outcome |

|---|---|---|

| Nucleophilic Substitution | 1-chloroethyl group | Introduction of diverse functional groups (amines, ethers, thioethers). |

| C-H Activation/Arylation | Thiazole C2 or C5 | Formation of C-C bonds to append aryl or heteroaryl groups. organic-chemistry.org |

| Conversion to Azide + Click Chemistry | 1-chloroethyl group | Efficient conjugation to biomolecules or polymers. |

| Intramolecular Cyclization | Both moieties | Formation of novel fused heterocyclic systems. |

Addressing Scalability Challenges for Process Development and Future Research Needs

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For this compound, ensuring safety, consistency, and cost-effectiveness during scale-up is paramount for its future availability for large-scale research and potential commercial applications.

Key challenges and future solutions include:

Process Safety and Control: Exothermic reactions and the handling of potentially hazardous reagents require careful management. Continuous flow chemistry, where small amounts of material react in tubes rather than large batches in a reactor, offers superior heat transfer and process control, enhancing safety. researchgate.net